A Technical Guide to the Physicochemical Properties of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide
A Technical Guide to the Physicochemical Properties of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the key physicochemical properties of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide. In drug discovery and development, a thorough understanding of a compound's intrinsic properties, such as its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility, is fundamental. These parameters profoundly influence a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] This document details the identity of the target compound, summarizes its predicted physicochemical characteristics, elucidates the critical role these properties play in medicinal chemistry, and provides standardized, field-proven protocols for their experimental determination.
Compound Identification
-
IUPAC Name: N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide
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CAS Number: While a specific CAS number for this exact structure was not found, it is structurally related to other aminophenyl acetamides. For instance, a related compound, N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide, has the CAS number 39942-50-2.[5][6][7]
-
Molecular Formula: C₁₃H₂₀N₄O
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Molecular Weight: 248.33 g/mol
-
Chemical Structure:

Core Physicochemical Properties: A Predictive Overview
The structure contains three key functional groups that dictate its physicochemical behavior:
-
An aromatic primary amine (-NH₂)
-
A tertiary aliphatic amine (-N(CH₃)₂)
-
An amide linkage (-CONH-)
These groups influence the molecule's ability to accept or donate protons (pKa), its affinity for lipid versus aqueous environments (logP), and its ability to form hydrogen bonds, which impacts solubility.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Significance in Drug Development |
|---|---|---|
| pKa (Basic) | 8.5 - 9.5 (tertiary amine) | Governs ionization state at physiological pH (~7.4), impacting solubility, membrane permeability, and receptor binding.[1][3][11] |
| 3.5 - 4.5 (aromatic amine) | ||
| logP | 1.5 - 2.5 | Measures lipophilicity. This range suggests a balance between aqueous solubility and lipid membrane permeability, which is often favorable for oral absorption.[12][13][14] |
| Aqueous Solubility | Moderately Soluble | Influences dissolution rate in the gastrointestinal tract and suitability for formulation. Solubility is pH-dependent due to the basic centers.[2] |
| Polar Surface Area | ~60-70 Ų | Affects membrane permeability and blood-brain barrier penetration. |
Significance of Physicochemical Properties in Drug Development
The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. Understanding these parameters allows medicinal chemists to predict and optimize a compound's ADME profile.[1][3][4]
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Acid Dissociation Constant (pKa): The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[11] Since most drugs are weak acids or bases, their ionization state varies throughout the body's different pH environments (e.g., stomach pH 1-3, intestine pH 5-7, blood pH 7.4).[1][3] The ionized form is typically more water-soluble, while the neutral, non-ionized form is more lipid-soluble and thus better able to cross cell membranes.[11] Therefore, pKa is a critical determinant of oral absorption, distribution, and target engagement.[2][11]
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Lipophilicity (logP): The partition coefficient (P) is the ratio of a compound's concentration in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[15][16] LogP, its logarithmic form, is a key measure of lipophilicity.[13] This property heavily influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution.[12][14] An optimal logP value (often between 0 and 3 for oral drugs) is sought to balance membrane permeability with aqueous solubility.[12]
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Aqueous Solubility: For a drug to be absorbed, it must first dissolve. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[17][18] Thermodynamic solubility represents the true equilibrium solubility and is a crucial parameter for lead optimization and formulation development.[19][20]
The interplay between these properties and their impact on ADME is visualized below.
Caption: Relationship between physicochemical properties and ADME.
Experimental Determination Protocols
To move from prediction to empirical data, rigorous experimental validation is essential. The following sections describe standard, self-validating protocols for determining the core physicochemical properties.
Determination of pKa by Potentiometric Titration
This method is considered a gold standard for pKa determination due to its precision and accuracy.[21] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[22][23][24] The pKa is identified as the pH at the half-equivalence point on the resulting titration curve.[22]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
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System Preparation: Calibrate the potentiometer using standard pH 4, 7, and 10 buffers.[22] Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.
-
Analyte Preparation: Accurately weigh and dissolve the compound in high-purity water (or a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 1 mM.[24] Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[22]
-
Inert Atmosphere: Purge the analyte solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement, especially when titrating bases.[22][24]
-
Titration: Place the solution in a temperature-controlled vessel (~25 °C) with gentle stirring. Immerse the calibrated pH electrode. Add the titrant (0.1 M HCl for a basic compound) in small, precise increments, allowing the pH reading to stabilize after each addition.[24]
-
Data Acquisition: Record the pH value and the corresponding volume of titrant added. Continue well past the equivalence point(s).
-
Data Analysis: Plot pH versus titrant volume. The pKa corresponds to the pH value at the midpoint of the buffer region (the flattest part of the curve before the steep inflection).[22] More accurately, calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point (the peak of the derivative). The pKa is the pH at exactly half of this equivalence volume.
Determination of logP by Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most reliable method for determining the n-octanol/water partition coefficient.[16][23] It involves directly measuring the concentration of the analyte in both phases after they have reached equilibrium.[25][26]
Step-by-Step Protocol:
-
Solvent Preparation: Use high-purity n-octanol and water. Mutually pre-saturate the solvents by shaking them together for 24 hours, then allowing them to separate. This prevents volume changes during the experiment.[27]
-
Analyte Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should not exceed 0.01 M.[25]
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine measured volumes of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the compound's stock solution. Prepare several replicates with different phase volume ratios (e.g., 1:1, 2:1, 1:2 octanol:water).
-
Equilibration: Shake the vessels at a constant temperature (e.g., 25 °C) until equilibrium is reached. The time required depends on the compound but is typically several hours.
-
Phase Separation: Centrifuge the vessels at high speed to ensure complete separation of the two phases and to remove any micro-emulsions, which are a common source of error.[26][28]
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable, validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation:
-
The partition coefficient, P, is calculated as: P = [Concentration]octanol / [Concentration]water
-
The final value is reported as logP (the base-10 logarithm of P).
-
The results from the different phase ratios should agree within ± 0.3 log units.[26]
-
Determination of Thermodynamic Aqueous Solubility
This assay measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature and pH.[20] It is a more accurate representation of a compound's intrinsic solubility than kinetic methods.[17][18]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid compound (to ensure saturation) to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).[20] Using the solid form is critical for thermodynamic measurements.[17][20]
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound is reached.[17][18]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve prepared with a known concentration of the compound.[19]
-
Reporting: The solubility is reported in units of µg/mL or µM. It is crucial to also report the pH and temperature at which the measurement was performed.
Conclusion
The physicochemical properties of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide, particularly its pKa, logP, and aqueous solubility, are cornerstone parameters for assessing its potential as a drug candidate. While computational tools provide valuable initial estimates, the experimental protocols outlined in this guide represent the industry-standard methodologies required to generate the robust, empirical data needed to make informed decisions in the drug discovery and development pipeline. A thorough characterization of these properties is not merely a data-gathering exercise; it is a fundamental component of designing safer, more effective medicines.
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